JNJ-37822681 - 935776-74-2

JNJ-37822681

Catalog Number: EVT-270658
CAS Number: 935776-74-2
Molecular Formula: C17H17F5N4
Molecular Weight: 372.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-37822681 has been used in trials studying the treatment of Schizophrenia.
Overview

JNJ-37822681 is a novel compound identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine. It is classified as a highly selective dopamine D2 receptor antagonist, characterized by a rapid dissociation rate from the receptor. This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and bipolar disorder. The research surrounding JNJ-37822681 emphasizes its unique pharmacological properties and its role in understanding dopamine receptor dynamics in various biological contexts .

Synthesis Analysis

The synthesis of JNJ-37822681 involves several key steps:

  1. Synthesis of the Piperidine Intermediate: The piperidine ring is created through a series of reactions starting from commercially available precursors.
  2. Introduction of the Difluorobenzyl Group: This group is introduced via a nucleophilic substitution reaction.
  3. Formation of the Pyridazinamine Core: A cyclization reaction involving appropriate precursors yields the pyridazinamine structure.
  4. Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyridazinamine core under specific reaction conditions .
Chemical Reactions Analysis

JNJ-37822681 undergoes various chemical reactions that are significant for its functionality:

  • Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
  • Reduction: Reduction reactions can modify functional groups within the molecule.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction . These reactions allow for the exploration of derivative compounds that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

JNJ-37822681 functions primarily as a dopamine D2 receptor antagonist. Its mechanism involves binding to the D2 receptor, which plays a crucial role in regulating neurotransmitter release in the brain. By antagonizing this receptor, JNJ-37822681 can modulate dopaminergic signaling pathways, which is particularly relevant in conditions characterized by dopaminergic dysregulation, such as schizophrenia .

Studies have shown that JNJ-37822681 exhibits rapid dissociation from the D2 receptor, which may confer advantages in minimizing side effects associated with prolonged receptor occupancy . This unique kinetic profile allows for more dynamic modulation of dopaminergic activity compared to traditional antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide
  • Storage Conditions: Should be stored dry and dark at 0 - 4 °C for short-term use or at -20 °C for long-term storage.

Chemical Properties

The chemical stability and reactivity of JNJ-37822681 are critical for its application in research and potential therapeutic settings. Its ability to undergo oxidation and reduction reactions allows researchers to explore various derivatives that might enhance its pharmacological profile .

Applications

JNJ-37822681 has several significant applications in scientific research:

  1. Pharmacological Studies: It serves as a reference compound in studies involving dopamine D2 receptor antagonists, aiding in understanding receptor dynamics and drug interactions .
  2. Therapeutic Research: The compound is being investigated for its potential therapeutic effects in treating schizophrenia and bipolar disorder, contributing to the development of new antipsychotic drugs .
  3. Biological Research: It is utilized to study the role of dopamine D2 receptors in various biological processes, enhancing our understanding of neuropharmacology .
Mechanistic Pharmacology of JNJ-37822681

Dopamine D₂ Receptor Antagonism: Selectivity and Binding Dynamics

JNJ-37822681 (N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine) is a dopamine D₂ receptor antagonist characterized by exceptional target specificity. Radioligand binding assays reveal a moderate affinity for the human D₂ receptor (Ki = 158 nM for D₂L isoforms), but critically, it exhibits >100-fold lower affinity for closely related dopamine receptors (D₁, D₃) and off-target receptors linked to adverse effects of typical antipsychotics. These include α₁-adrenergic, α₂-adrenergic, H₁ histaminic, muscarinic, and serotonin 5-HT₂A/2C receptors [1] [5] [9]. This high selectivity differentiates it from first-generation antipsychotics like haloperidol (which binds σ receptors and others) and even atypical agents like olanzapine or clozapine, which exhibit significant muscarinic or histaminic activity [1] [10].

The compound’s binding locus resides within the orthosteric site of the D₂ receptor, competitively inhibiting dopamine binding. Its piperidine-pyridazine structure optimizes interactions with key transmembrane helices (TM3, TM5, TM6) of the receptor, contributing to its specificity profile. Functional assays (e.g., inhibition of dopamine-stimulated [³⁵S]GTPγS binding) confirm its pure antagonist profile without intrinsic activity [1].

Table 1: Receptor Binding Affinity (Ki) Profile of JNJ-37822681

ReceptorKi (nM)Selectivity Ratio (vs. D₂)Functional Implication
Dopamine D₂1581 (Reference)Primary target for antipsychotic efficacy
Dopamine D₁>10,000>63Avoids cognitive/motoric side effects
Dopamine D₃>10,000>63Minimizes reward pathway disruption
5-HT₂A>10,000>63Reduces hallucinogenic/autonomic risks
5-HT₂C>10,000>63Lowers metabolic side effect potential
H₁ Histamine>10,000>63Avoids sedation/weight gain
Muscarinic M₁>10,000>63Prevents anticholinergic effects
α₁-Adrenergic>10,000>63Mitigates orthostatic hypotension risk

Sources: [1] [5] [9]

Kinetic Profiling: Fast Dissociation Rates and Synaptic Implications

The defining pharmacological characteristic of JNJ-37822681 is its rapid dissociation kinetics from the D₂ receptor. In vitro off-rate (kₒff) measurements using [³H]spiperone displacement assays demonstrate a dissociation half-life (t₁/₂) of approximately 5.8 minutes – significantly faster than haloperidol (t₁/₂ ~32 minutes) and even atypical agents like olanzapine (t₁/₂ ~15 minutes) [1] [6]. The dissociation constant (Kd) derived from kinetic rates (kₒff/kon) aligns with equilibrium Ki values, confirming that affinity differences among antipsychotics are predominantly governed by kₒff variations rather than association rates (kon) [6].

This fast-dissociating property confers critical functional advantages in the synaptic environment:

  • Preserved Phasic Dopamine Signaling: JNJ-37822681 rapidly unbinds during endogenous dopamine surges (e.g., phasic firing events crucial for reward processing and motor initiation). This allows transient D₂ receptor activation by dopamine, potentially mitigating extrapyramidal symptoms (EPS) and prolactin elevation – side effects strongly linked to sustained, high D₂ occupancy by slow-dissociating agents [1] [6].
  • Optimal Temporal Blockade: Despite fast dissociation, its moderate affinity ensures sufficient occupancy at therapeutic concentrations to antagonize pathological, tonic dopamine hyperactivity associated with psychosis. In vivo ED₅₀ values in rat models (e.g., 0.19 mg/kg for inhibiting apomorphine-induced stereotypy) confirm potent central D₂ engagement [1] [9].
  • Reduced Prolactin Liability: Fast dissociation enables preferential blockade of central vs. pituitary D₂ receptors. The peripheral ED₅₀ for prolactin elevation (0.17 mg/kg) closely aligns with the central ED₅₀ for D₂ occupancy (0.19 mg/kg), suggesting minimal prolactin elevation at antipsychotic-effective doses – a stark contrast to high-prolactin agents like risperidone [1] [3].

Table 2: Kinetic Parameters of JNJ-37822681 vs. Selected Antipsychotics

Compoundkₒff (min⁻¹)Dissociation t₁/₂ (min)Kd or Ki (nM)Clinical Kinetic Implication
JNJ-37822681~0.12~5.8158Allows rapid dopamine access; Lower EPS/prolactin risk
Aripiprazole~0.04~17.31.64 (D₂)Partial agonism complicates kinetics
Olanzapine~0.046~15.031 (D₂)Moderate dissociation speed
Quetiapine~0.2~3.5180 (D₂)Very fast dissociation; Lowest EPS risk
Risperidone~0.011~63.03.3 (D₂)Slow dissociation; High EPS/prolactin risk
Haloperidol~0.022~31.51.1 (D₂)Very slow dissociation; High EPS risk

Sources: [1] [6] [9]

Comparative Analysis of D₂ Receptor Affinity Across Antipsychotics

JNJ-37822681 occupies a distinct niche within the antipsychotic spectrum due to its moderate D₂ affinity coupled with fast kinetics. Traditional antipsychotics exhibit a wide affinity range: high-affinity agents (haloperidol Ki ~1.1 nM; risperidone Ki ~3.3 nM) achieve therapeutic D₂ occupancy (65-80%) at very low doses but frequently exceed the 80% threshold linked to EPS due to steep dose-occupancy curves and slow dissociation [4] [10]. Low-affinity agents (quetiapine Ki ~180 nM) require high doses for efficacy but have wider therapeutic windows due to rapid dissociation [4] [6]. JNJ-37822681 (Ki ~158 nM) shares this kinetic advantage but achieves superior receptor specificity compared to quetiapine or clozapine [1] [5].

Positron emission tomography (PET) occupancy studies with [¹¹C]raclopride in humans reveal JNJ-37822681’s favorable profile:

  • A single 10 mg dose achieves ~65% striatal D₂ occupancy 2 hours post-dose – near the optimal therapeutic window (65-80%) [3] [7].
  • Occupancy declines rapidly due to fast dissociation, reducing the risk of cumulative D₂ blockade during chronic dosing compared to slow-dissociating agents [3] [8].
  • Voxel-level EC₅₀ analysis shows regional variation (lower EC₅₀ in caudate/ventral striatum vs. putamen), suggesting nuanced receptor engagement potentially linked to differential clinical effects [2].

Notably, its fast dissociation distinguishes it from partial agonists (e.g., aripiprazole, brexpiprazole). While partial agonists also exhibit lower EPS liability, their intrinsic activity can limit efficacy in severe psychosis. JNJ-37822681’s pure antagonism with fast kₒff offers an alternative mechanism for minimizing side effects without sacrificing efficacy, as demonstrated by significant PANSS reductions vs. placebo in clinical trials [7].

Table 3: Comparative D₂ Receptor Pharmacology of Antipsychotics

CompoundD₂ Ki (nM)Dissociation Rate (Relative to JNJ)Therapeutic D₂ Occupancy (%)Specificity vs. Off-TargetsPrimary Kinetic Advantage
JNJ-378226811581.0 (Reference: Fast)65-75 (10 mg bid)Exceptionally HighFast dissociation enables dopamine surge access
Haloperidol1.1~0.18 (Slow)70-89 (2-10 mg/day)LowHigh potency but narrow window
Risperidone3.3~0.09 (Very Slow)65-80 (4-6 mg/day)ModerateDosing critical to avoid >80% occupancy
Olanzapine31~0.38 (Moderate)60-80 (10-20 mg/day)Moderate (H₁/M₁ binding)Broader margin than high-affinity drugs
Quetiapine180~1.67 (Very Fast)50-70 (300-750 mg/day)Low (H₁/α₁ binding)Extremely low EPS risk at any dose
Aripiprazole1.64~0.33 (Moderate-Slow)70-90 (10-30 mg/day)Moderate (5-HT interactions)Partial agonism reduces net blockade
Clozapine125~0.8 (Fast)40-60 (300-450 mg/day)Low (Broad off-target binding)Fast kinetics contribute to low EPS

Sources: [1] [3] [4]

Properties

CAS Number

935776-74-2

Product Name

JNJ-37822681

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine

Molecular Formula

C17H17F5N4

Molecular Weight

372.34 g/mol

InChI

InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25)

InChI Key

UVUYWJWYRLJHEN-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

Solubility

Soluble in DMSO

Synonyms

JNJ-37822681
N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine

Canonical SMILES

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.